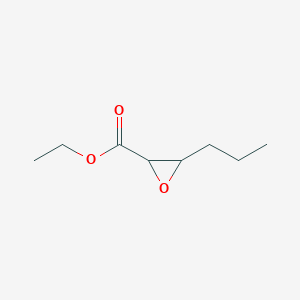![molecular formula C16H15N3O3S B14589343 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate CAS No. 61153-63-7](/img/structure/B14589343.png)
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate is a chemical compound known for its unique structure and reactivity. It contains a diazonium group, a sulfonamide group, and an aromatic ring, making it a versatile compound in organic synthesis and various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate typically involves the following steps:
Formation of the Diazonium Salt: The starting material, aniline derivative, is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a sulfonamide derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise temperature control and efficient mixing of reactants. The use of automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
Electrophilic Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The diazonium group can be replaced by various nucleophiles, leading to the formation of different substituted products.
Reduction: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂) are commonly used.
Nucleophilic Substitution: Reagents like potassium iodide (KI), copper(I) chloride (CuCl), and sodium azide (NaN₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst are employed.
Major Products Formed
Electrophilic Substitution: Nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Iodo, chloro, and azido derivatives.
Reduction: Corresponding amine derivative.
科学的研究の応用
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The compound exerts its effects through various mechanisms:
Electrophilic Substitution: The diazonium group acts as an electrophile, facilitating the substitution reactions on the aromatic ring.
Nucleophilic Substitution: The diazonium group can be replaced by nucleophiles, leading to the formation of new compounds.
Reduction: The diazonium group can be reduced to form the corresponding amine, which can further participate in various reactions.
類似化合物との比較
Similar Compounds
- 2-Diazonio-1-{2-[(4-chlorobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
- 2-Diazonio-1-{2-[(4-bromobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
- 2-Diazonio-1-{2-[(4-nitrobenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate
Uniqueness
2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)amino]phenyl}prop-1-en-1-olate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs.
特性
CAS番号 |
61153-63-7 |
|---|---|
分子式 |
C16H15N3O3S |
分子量 |
329.4 g/mol |
IUPAC名 |
N-[2-(2-diazopropanoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15N3O3S/c1-11-7-9-13(10-8-11)23(21,22)19-15-6-4-3-5-14(15)16(20)12(2)18-17/h3-10,19H,1-2H3 |
InChIキー |
ZLZPKXGDESVJJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C(=[N+]=[N-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


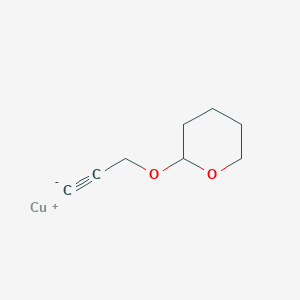
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
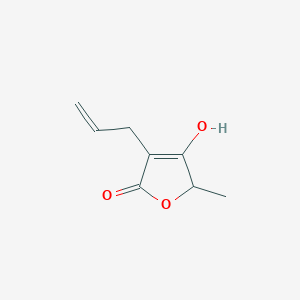
![Benzenamine, N-[1-phenyl-2-(phenylmethoxy)cyclohexyl]-](/img/structure/B14589292.png)
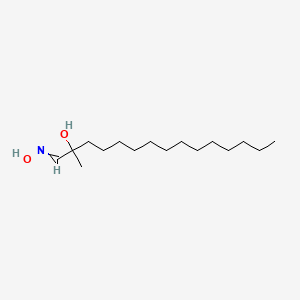
![Imidazo[1,2-b]pyridazinium, 1-methyl-](/img/structure/B14589307.png)
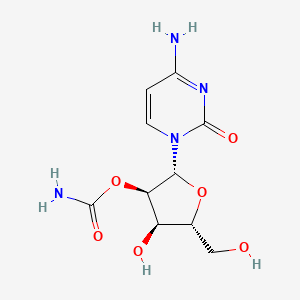
![1,1'-(Ethene-1,2-diyl)bis[2-(1-phenylethyl)benzene]](/img/structure/B14589319.png)
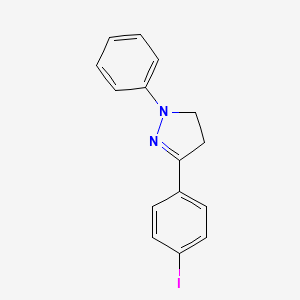
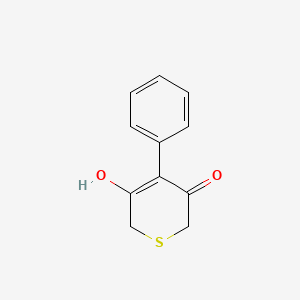
![(3aS,9aS)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B14589332.png)
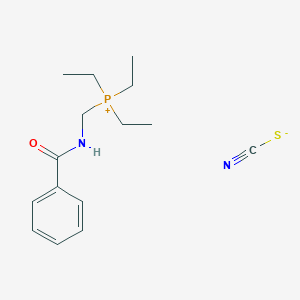
![Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester](/img/structure/B14589373.png)
